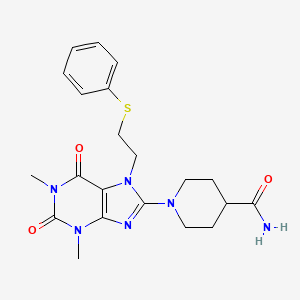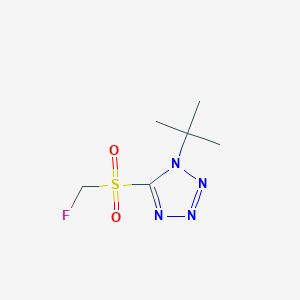
1-(Tert-butyl)-5-((fluoromethyl)sulfonyl)-1H-tetrazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Tert-butyl)-5-((fluoromethyl)sulfonyl)-1H-tetrazole is a compound that features a tetrazole ring substituted with a tert-butyl group and a fluoromethylsulfonyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Tert-butyl)-5-((fluoromethyl)sulfonyl)-1H-tetrazole typically involves the reaction of tert-butyl-substituted tetrazole with fluoromethylsulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is typically conducted at low temperatures to prevent decomposition of the reactants and to ensure high yield of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, and can handle large volumes of reactants, making the process more efficient and cost-effective.
Analyse Chemischer Reaktionen
Types of Reactions
1-(Tert-butyl)-5-((fluoromethyl)sulfonyl)-1H-tetrazole can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can lead to the formation of sulfide derivatives.
Substitution: The fluoromethylsulfonyl group can be substituted with other nucleophiles, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, alcohols, and thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfone derivatives, sulfide derivatives, and various substituted tetrazoles, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-(Tert-butyl)-5-((fluoromethyl)sulfonyl)-1H-tetrazole has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme inhibition and as a probe in biochemical assays.
Industry: The compound can be used in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 1-(Tert-butyl)-5-((fluoromethyl)sulfonyl)-1H-tetrazole involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoromethylsulfonyl group can form strong interactions with the active sites of enzymes, leading to inhibition of enzyme activity. The tert-butyl group can enhance the compound’s stability and bioavailability, making it more effective in its intended applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(Tert-butyl)-5-methyl-1H-tetrazole: Similar structure but lacks the fluoromethylsulfonyl group.
1-(Tert-butyl)-5-chloromethyl-1H-tetrazole: Similar structure but has a chloromethyl group instead of a fluoromethylsulfonyl group.
1-(Tert-butyl)-5-(methylsulfonyl)-1H-tetrazole: Similar structure but has a methylsulfonyl group instead of a fluoromethylsulfonyl group.
Uniqueness
1-(Tert-butyl)-5-((fluoromethyl)sulfonyl)-1H-tetrazole is unique due to the presence of the fluoromethylsulfonyl group, which imparts distinct chemical properties such as increased electronegativity and reactivity. This makes the compound particularly useful in applications where strong interactions with molecular targets are required.
Eigenschaften
Molekularformel |
C6H11FN4O2S |
|---|---|
Molekulargewicht |
222.24 g/mol |
IUPAC-Name |
1-tert-butyl-5-(fluoromethylsulfonyl)tetrazole |
InChI |
InChI=1S/C6H11FN4O2S/c1-6(2,3)11-5(8-9-10-11)14(12,13)4-7/h4H2,1-3H3 |
InChI-Schlüssel |
CAWKMMBKHWNUCY-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)N1C(=NN=N1)S(=O)(=O)CF |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![7-Chloro-1-(2-fluorophenyl)-6-methyl-2-(pyridin-3-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14087753.png)

![9-benzyl-3-(2,4-dichlorobenzyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B14087776.png)
![1-(4-Tert-butylphenyl)-7-chloro-2-[2-(4-methoxyphenyl)ethyl]-6-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14087777.png)
![2-(4-fluorobenzyl)-5-(4-fluorophenyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B14087782.png)
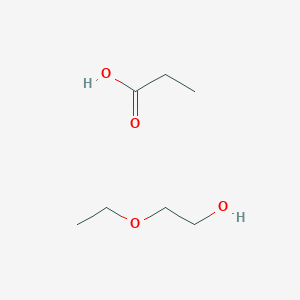
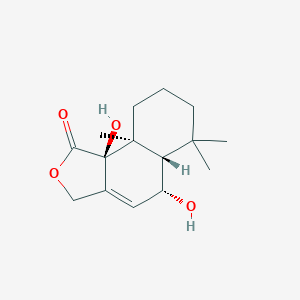

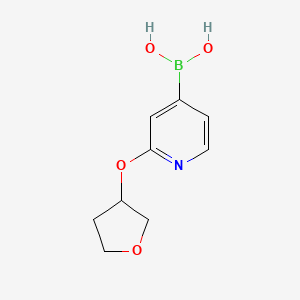
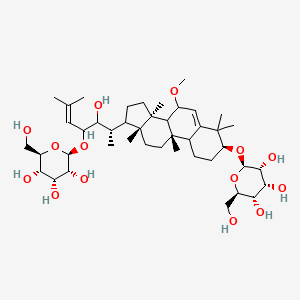
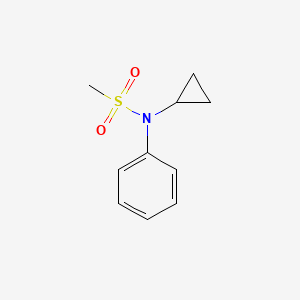
![7-Chloro-1-(4-hydroxy-3-methoxyphenyl)-2-(2-phenylethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14087808.png)
